molecular formula C24H26O6 B11434663 Ethyl 6-(2,3-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Ethyl 6-(2,3-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B11434663
M. Wt: 410.5 g/mol
InChI Key: YTUWARYTUCJIKC-UHFFFAOYSA-N
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Description

Ethyl 6-(2,3-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(2,3-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Esterification: The carboxylate group can be introduced through an esterification reaction using ethanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 6-(2,3-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.

    Biology: It is used in biochemical studies to understand its interactions with various enzymes and receptors.

Mechanism of Action

The mechanism of action of Ethyl 6-(2,3-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the cyclohexene ring play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

  • Ethyl 6-(2,3-dimethoxyphenyl)-4-phenyl-2-oxocyclohex-3-ene-1-carboxylate
  • Ethyl 6-(2,3-dimethoxyphenyl)-4-(4-hydroxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Comparison: Ethyl 6-(2,3-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is unique due to the presence of multiple methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in drug design and materials science.

Properties

Molecular Formula

C24H26O6

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 6-(2,3-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C24H26O6/c1-5-30-24(26)22-19(18-7-6-8-21(28-3)23(18)29-4)13-16(14-20(22)25)15-9-11-17(27-2)12-10-15/h6-12,14,19,22H,5,13H2,1-4H3

InChI Key

YTUWARYTUCJIKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)OC)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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